molecular formula C21H21BrF3N3O2S B15152848 3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B15152848
M. Wt: 516.4 g/mol
InChI Key: BXMIAZGTVKZIOO-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a variety of functional groups, including bromine, ethoxy, pyrrolidine, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with pyrrolidine under basic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: It is used in the synthesis of novel materials with unique properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group.

    3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-methylphenyl]carbamothioyl}benzamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. This structural feature can lead to improved biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C21H21BrF3N3O2S

Molecular Weight

516.4 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H21BrF3N3O2S/c1-2-30-18-8-5-13(11-15(18)22)19(29)27-20(31)26-16-12-14(21(23,24)25)6-7-17(16)28-9-3-4-10-28/h5-8,11-12H,2-4,9-10H2,1H3,(H2,26,27,29,31)

InChI Key

BXMIAZGTVKZIOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)Br

Origin of Product

United States

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